3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride
Overview
Description
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound known for its complex structure and potential applications across various fields. This compound consists of an amino group, a dihydroquinoline ring, and a propanone moiety, all within a hydrochloride framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can involve several steps:
Formation of 3,4-dihydroquinoline: : This may involve hydrogenation of quinoline using catalysts like palladium on carbon under hydrogen gas.
Attachment of the Amino Group: : Introducing the amino group to the dihydroquinoline ring through reactions such as nucleophilic substitution.
Incorporation of the Propanone Moiety: : Reacting the amino group with propanone under acidic or basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods might utilize continuous flow reactors for efficient synthesis, leveraging catalysts and optimized reaction conditions to scale up production while ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride can undergo various reactions:
Oxidation: : Using agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride to alter functional groups.
Substitution: : Nucleophilic or electrophilic substitution reactions to replace existing groups with others.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous media.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenated compounds under acidic or basic conditions.
Major Products
The major products from these reactions vary widely based on conditions but may include oxidized derivatives, reduced derivatives, and substituted variants of the original compound.
Scientific Research Applications
This compound is utilized in various scientific fields:
Chemistry: : As an intermediate in synthetic organic chemistry.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: : Usage in the production of materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modifying their activity.
Pathways Involved: : Pathways related to its biological or therapeutic effects, which might involve disrupting bacterial cell walls or modulating immune responses.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,4-dihydroisoquinolin-1(2H)-yl)propan-1-one
3-Amino-1-(2,3-dihydro-1H-indol-3-yl)propan-1-one
3-Amino-1-(1,2,3,4-tetrahydroquinolin-1(2H)-yl)propan-1-one
Uniqueness
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride stands out due to the unique arrangement of its functional groups, which can impart distinct chemical and biological properties not found in closely related compounds.
This article should provide a comprehensive overview of this compound, highlighting its preparation, chemical properties, applications, and its place among similar compounds
Biological Activity
3-Amino-1-(3,4-dihydroquinolin-1(2H)-yl)propan-1-one hydrochloride is a synthetic organic compound characterized by a complex structure that includes an amino group, a dihydroquinoline ring, and a propanone moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula: C12H17ClN2O
- IUPAC Name: 3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propanamine hydrochloride
- Molecular Weight: 240.73 g/mol
The unique arrangement of functional groups in this compound may impart distinct chemical and biological properties compared to structurally related compounds.
Anticancer Potential
Research into compounds with similar structures has indicated potential anticancer properties. For example, derivatives of quinolone have demonstrated significant anti-proliferative effects across various cancer cell lines. A study on 2-phenyl-4-quinolone showed IC50 values of 0.85 µM in prostate cancer cells and 1.53 µM in breast cancer cells, along with mechanisms involving cell cycle arrest and apoptosis induction through microtubule disruption and caspase activation .
Case Study: Antitumor Activity
A recent investigation into the biological activity of related compounds highlighted their ability to inhibit DNA topoisomerases, which are crucial for DNA replication and transcription. In vitro studies using human prostate cancer cells (PC-3) demonstrated that these compounds could effectively induce cytotoxicity, suggesting that this compound might exhibit similar mechanisms of action .
Antimicrobial Properties
Quinolone derivatives are also known for their broad-spectrum antimicrobial activity. The presence of the amino group in this compound may enhance its interaction with bacterial targets, potentially leading to effective inhibition of bacterial growth.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound could inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways critical for cell survival and proliferation.
- DNA Interaction: Like other quinolone derivatives, it may affect DNA topology through interactions with topoisomerases.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
3-Amino-1-(2H-quinolin-1-yl)propan-1-one | Lacks dihydro component | Potential anticancer activity |
3-Amino-1-(1,2,3,4-tetrahydroquinolin-1(2H)-yl)propan-1-one | Fully reduced quinoline ring | Limited studies available |
3-Amino-1-(quinolin-1-yl)propan-1-one | Quinoline ring without hydrogenation | Antimicrobial activity reported |
The comparative analysis indicates that while structurally similar compounds exist, the unique dihydroquinoline structure of this compound may provide unique biological activities not observed in its analogs.
Properties
IUPAC Name |
3-amino-1-(3,4-dihydro-2H-quinolin-1-yl)propan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-8-7-12(15)14-9-3-5-10-4-1-2-6-11(10)14;/h1-2,4,6H,3,5,7-9,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQDVFNCBOBGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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